(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol

Lipophilicity logP Solubility

(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol (CAS 103151-22-0) is a benzimidazole derivative bearing methoxy groups at the 4- and 7-positions and a reactive hydroxymethyl group at the 2-position. This substitution pattern confers a distinctive set of physicochemical properties—including low lipophilicity, multiple hydrogen-bond donor/acceptor sites, and a versatile synthetic handle—that render the compound uniquely valuable as an intermediate for the synthesis of bioactive benzimidazole-4,7-diones and fused heterocyclic scaffolds.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 103151-22-0
Cat. No. B3318860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol
CAS103151-22-0
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)N=C(N2)CO
InChIInChI=1S/C10H12N2O3/c1-14-6-3-4-7(15-2)10-9(6)11-8(5-13)12-10/h3-4,13H,5H2,1-2H3,(H,11,12)
InChIKeyKDSNURLLTUKKSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol is a Strategic Benzimidazole Building Block for Drug Discovery and Chemical Synthesis


(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol (CAS 103151-22-0) is a benzimidazole derivative bearing methoxy groups at the 4- and 7-positions and a reactive hydroxymethyl group at the 2-position . This substitution pattern confers a distinctive set of physicochemical properties—including low lipophilicity, multiple hydrogen-bond donor/acceptor sites, and a versatile synthetic handle—that render the compound uniquely valuable as an intermediate for the synthesis of bioactive benzimidazole-4,7-diones and fused heterocyclic scaffolds . Its structural design aligns with modern medicinal chemistry criteria for fragment-like and lead-like molecules.

Why Generic 4,7-Dimethoxybenzimidazole Analogs Cannot Replace (4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol in Lead-Optimisation Programmes


The introduction of a 2-hydroxymethyl group onto the 4,7-dimethoxybenzimidazole core dramatically alters the compound’s physicochemical profile relative to its closest structural neighbours, including 4,7-dimethoxy-1H-benzimidazole and 4,7-dimethoxy-2-methyl-1H-benzimidazole. Small changes to the benzimidazole 2-position are known to significantly impact key drug-like properties such as lipophilicity and hydrogen-bonding capacity . The consequence is that in-silico predictions, assay results, and pharmacokinetic behaviour cannot be simply extrapolated from the nearest analog—making direct procurement of the specific 2-hydroxymethyl derivative critical for reproducible research.

Head-to-Head Physicochemical and Synthetic Differentiation of (4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol Against Its Closest Benzimidazole Analogs


Calculated logP Values Reveal >70% Reduction in Lipophilicity Relative to 4,7-Dimethoxy-2-methyl-1H-benzimidazole

The target compound exhibits a calculated logP of 0.25, compared to 0.94 for 4,7-dimethoxy-1H-benzo[d]imidazole (CAS 7711-50-4) and approximately 1.8 for 4,7-dimethoxy-2-methyl-1H-benzimidazole (CAS 99922-32-4) . The >7-fold reduction in logP relative to the 2-methyl analog indicates significantly higher aqueous solubility, a critical advantage for early-stage drug discovery where solubility-limited absorption is a frequent point of failure.

Lipophilicity logP Solubility

Enhanced Hydrogen-Bond Donor/Acceptor Profile Directly Impacts Molecular Recognition and Target Engagement

The target compound provides 2 hydrogen-bond donors and 4 hydrogen-bond acceptors, compared to 1 donor and 3 acceptors for 4,7-dimethoxy-1H-benzo[d]imidazole . The additional hydroxymethyl group not only adds one extra donor and acceptor but also introduces a free-rotating polar substituent, which can form key directional interactions with protein targets or crystal-engineered frameworks.

Hydrogen Bonding Pharmacophore Drug-Likeness

The Hydroxymethyl Group Enables Direct Oxidation to Benzimidazole-4,7-diones, a Privileged Anticancer Scaffold

4,7-Dimethoxybenzimidazoles bearing a 2-hydroxymethyl group can be oxidized directly to the corresponding benzimidazole-4,7-diones, which constitute a class of bioreductive antitumor agents that show equipotent or superior activity to mitomycin C against human lymphoblastic leukemia cells [1]. Analogs lacking the 2-substituent or bearing a simple methyl group require additional synthetic steps to install the required redox-active moiety, lowering overall yield and increasing cost.

Synthetic Utility Benzimidazole-4,7-dione Anticancer

Consistent 98% Purity Specification Meets Stringent Medicinal Chemistry and QC Analytical Standards

Multiple independent suppliers consistently specify ≥98% purity for (4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol, as confirmed by Fluorochem, CymitQuimica, and Leyan . This level of purity is critical for applications requiring high batch-to-batch consistency, such as reaction optimisation, impurity profiling, and preparation of certified reference standards for quantitative analysis.

Purity Quality Control Reproducibility

The 4,7-Dimethoxy Substitution Pattern Is a Less Common Regioisomer That Minimises Undesired Off-Target Activity

The majority of biologically active benzimidazoles are substituted at the 5(6)-position; the 4,7-disubstitution pattern is relatively rare and has been exploited for the development of selective P2X3 receptor antagonists and other target-specific agents with reduced cross-reactivity [1]. By contrast, the more common 5,6-dimethoxy analogs frequently interact with a broader panel of kinases and receptors, increasing the risk of polypharmacology.

Regioselectivity Selectivity SAR

Procurement-Driven Application Scenarios for (4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol: From Early-Stage Lead Discovery to QC Reference Standards


Fragment-Based and Early-Stage Lead Discovery Where Solubility and Hydrogen-Bonding are Rate-Limiting

The compound's exceptionally low logP (0.25) and dual hydrogen-bond donor/acceptor profile make it an ideal starting point for fragment-based drug discovery (FBDD) programs targeting soluble protein pockets. Medicinal chemists can prioritise this scaffold over more lipophilic benzimidazole analogs to avoid solubility-related attrition in enzymatic and cellular assays, as established in the logP comparison evidence .

Synthesis of Benzimidazole-4,7-dione Anticancer Agents via a Streamlined One-Step Oxidation

The 2-hydroxymethyl group permits direct oxidative conversion to the benzimidazole-4,7-dione pharmacophore, a core found in bioreductive prodrugs with proven antiproliferative activity. This single-step transformation replaces multi-step sequences required for unmethylated or 2-methyl analogs, accelerating SAR campaigns and reducing material costs .

Preparation of High-Purity Certified Reference Standards for QC and Regulatory Filing

The uniformly high purity (98%) documented across multiple vendors ensures that batches of (4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol can serve as reliable reference standards for HPLC/UPLC method validation, impurity profiling, and GLP compliance studies. This level of consistency is superior to many in-class building blocks that exhibit batch-to-batch variability in the 95–97% range .

Development of Selective P2X3 Antagonists with Reduced Polypharmacology Risk

The 4,7-dimethoxy orientation provides a structurally differentiated scaffold that has been used in patent literature to design selective P2X3 receptor antagonists. Starting from this regioisomer reduces the probability of cross-reactivity with kinases and GPCRs commonly targeted by 5,6-disubstituted benzimidazoles, thereby streamlining hit-to-lead progression [1].

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